molecular formula C14H16N2O4 B13740911 Pht-lys-OH

Pht-lys-OH

货号: B13740911
分子量: 276.29 g/mol
InChI 键: SDRCIRRZUWHXAV-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pht-lys-OH is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pht-lys-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pht-lys-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H16N2O4

分子量

276.29 g/mol

IUPAC 名称

(2S)-6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid

InChI

InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20)/t11-/m0/s1

InChI 键

SDRCIRRZUWHXAV-NSHDSACASA-N

手性 SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCCCN)C(=O)O

规范 SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O

产品来源

United States
Foundational & Exploratory

Role of Pht-lys-OH in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

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Mechanism of phthaloyl deprotection via hydrazinolysis (Ing-Manske procedure).

The Dual Faces of Pht-Lysine in SPPS

In catalog nomenclature, "Pht-Lys-OH" can denote two distinct building blocks, each serving a vastly different strategic purpose in peptide engineering.

Fmoc-Lys(Pht)-OH: The "Hydrazine-Fmoc" Paradox

For ϵ -amine side-chain protection, Fmoc-Lys(Pht)-OH is the standard building block. However, its use introduces a critical synthetic paradox: Hydrazine, the reagent used to cleave the Pht group, will also cleave the N-terminal Fmoc group via an E1cb mechanism.

Field-Proven Insight: To maintain true orthogonality, the synthetic route must be carefully staged. Fmoc-Lys(Pht)-OH is incorporated during standard elongation. Before the Pht group is removed, the N-terminal α -amine must be converted to a hydrazine-resistant state. This is achieved by either coupling the final amino acid as a Boc-protected derivative or by acetylating the N-terminus. Only then is hydrazinolysis performed to safely liberate the lysine side chain for modifications like lipidation or oligourea formation .

Workflow S1 1. Couple Fmoc-Lys(Pht)-OH IPC: Kaiser Test (Negative) S2 2. Elongate Peptide Backbone (Standard Fmoc SPPS) S1->S2 S3 3. N-Terminal Capping (Boc-AA-OH or Acetylation) S2->S3 S4 4. Hydrazinolysis (2-5% N2H4) IPC: Kaiser Test (Positive) S3->S4 S5 5. Side-Chain Derivatization (e.g., Lipidation/Fluorophore) S4->S5 S6 6. Global Cleavage (TFA) Yields Final Target Peptide S5->S6

Orthogonal SPPS workflow utilizing Fmoc-Lys(Pht)-OH with self-validating IPCs.
Nα -Pht-Lys-OH: N-Terminal Activation and Macrocyclization

Conversely, -Pht-Lys-OH features a free side chain and a phthaloyl-protected α -amine. Beyond simple protection, the electron-withdrawing nature of the N-terminal phthalimide modifies the acidity of adjacent protons. Recent groundbreaking methodologies leverage this property for Palladium-catalyzed C(sp³)–H activation, enabling the direct cross-linking of the lysine β -carbon to aromatic side chains (like Phenylalanine) for the synthesis of highly stabilized, bioactive macrocyclic peptides .

Comparative Orthogonality Data

To aid in experimental design, the following table summarizes the quantitative and qualitative parameters of the most common lysine orthogonal protecting groups.

Protecting GroupCleavage ReagentOrthogonality ProfileKey AdvantageKey Limitation
Phthaloyl (Pht) 2–5% Hydrazine in DMFStable to TFA, Piperidine, Pd(0).Zero migration risk; absolute diacyl protection.Cleaves Fmoc; requires N-terminal capping.
Dde / ivDde 2% Hydrazine in DMFStable to TFA, Piperidine (ivDde).Rapid cleavage; ivDde is highly stable to base.High risk of migration to free α -amines.
Alloc Pd(PPh₃)₄, PhSiH₃Stable to TFA, Piperidine, Hydrazine.Mild cleavage; completely orthogonal to Fmoc.Requires sensitive transition metal catalysts.
Mtt 1% TFA in DCMStable to Piperidine, Hydrazine, Pd(0).Removed by very mild acid.Risk of premature cleavage during long syntheses.

Self-Validating Experimental Protocols

Trustworthiness in peptide synthesis demands protocols that verify themselves at each step. The following methodologies for the use of Fmoc-Lys(Pht)-OH integrate In-Process Controls (IPCs) to ensure absolute chemical confidence.

Protocol A: Coupling of Fmoc-Lys(Pht)-OH and Elongation

Objective: Secure attachment of the Pht-protected lysine without premature side reactions.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes. Remove the initial Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Lys(Pht)-OH and 0.4 mmol of HCTU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • IPC Validation (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and perform a ninhydrin (Kaiser) test.

    • Validation: The beads must remain colorless/yellow. A blue color indicates incomplete coupling, necessitating a second coupling cycle.

  • Elongation & Capping: Continue standard Fmoc SPPS. Crucial Step: The final N-terminal amino acid must be coupled as a Boc-protected derivative (e.g., Boc-Ala-OH) to protect the sequence from the subsequent hydrazinolysis step.

Protocol B: On-Resin Hydrazinolysis of the Phthaloyl Group

Objective: Selective liberation of the lysine ϵ -amine for orthogonal derivatization .

  • Reagent Preparation: Prepare a fresh solution of 5% hydrazine hydrate (N₂H₄·H₂O) in DMF. (Caution: Hydrazine is toxic and highly reactive; handle in a fume hood).

  • Deprotection: Add 3 mL of the hydrazine solution to the Boc-capped peptide-resin. Agitate gently for 60 minutes at room temperature.

  • Drain and Repeat: Drain the reaction vessel and repeat the hydrazine treatment for an additional 60 minutes to ensure complete conversion.

  • Washing: Drain and wash the resin extensively to remove all traces of hydrazine and the phthalhydrazide byproduct: DMF (5 × 1 min), DCM (5 × 1 min), and DMF (5 × 1 min).

  • IPC Validation (Kaiser Test): Withdraw a few resin beads and perform the Kaiser test.

    • Validation: The beads must turn deep, dark blue, confirming the successful unmasking of the primary ϵ -amine.

  • Derivatization: The resin is now ready for site-specific coupling of a fluorophore, lipid, or branching unit using standard coupling chemistry.

Conclusion

The phthaloyl group remains a formidable tool in the arsenal of the peptide chemist. While its requirement for N-terminal capping demands strategic foresight, its absolute resistance to migration and robust stability under both strongly acidic and mildly basic conditions make it the protecting group of choice for highly complex, multi-step orthogonal syntheses. By adhering to the self-validating protocols and chemical principles outlined in this guide, researchers can leverage Pht-Lys-OH to engineer the next generation of precision peptide therapeutics.

References

  • Hu, Z., et al. "Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis." NIH PubMed Central.[Link]

  • Burgess, K., et al. "Solid Phase Syntheses of Oligoureas." Journal of the American Chemical Society.[Link]

  • Yu, J.-Q., et al. "Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation." NIH PubMed Central.[Link]

Thermodynamic properties of N-phthaloyl-L-lysine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-phthaloyl-L-lysine

Foreword

N-phthaloyl-L-lysine, a derivative of the essential amino acid L-lysine, represents a molecule of significant interest in the fields of peptide synthesis, medicinal chemistry, and materials science. The phthaloyl group serves as a robust protecting group for the amine functionality, enabling precise chemical manipulations. Understanding the thermodynamic properties of this compound is paramount for optimizing reaction conditions, predicting its stability, formulating it for drug delivery applications, and modeling its interactions within biological systems.

This guide provides a comprehensive framework for the characterization of the thermodynamic properties of N-phthaloyl-L-lysine. In the absence of extensive published experimental data for this specific molecule, this document focuses on the authoritative, field-proven methodologies required to obtain these critical parameters. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our discussion in established scientific principles. This approach ensures that researchers, scientists, and drug development professionals have a robust roadmap for determining the thermodynamic profile of N-phthaloyl-L-lysine and analogous compounds.

Core Physicochemical & Structural Properties

A foundational understanding of the basic physicochemical properties is the starting point for any in-depth thermodynamic analysis. While experimental data for N-phthaloyl-L-lysine is sparse, we can infer key properties based on its structure and data from close analogs like N-Phthaloylglycine[1].

PropertyPredicted/Known ValueRationale & Significance
Molecular Formula C₁₄H₁₆N₂O₄[2]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 276.29 g/mol Essential for all molar-based thermodynamic calculations.
Appearance White to off-white crystalline solidThe solid state is the standard state for many thermodynamic parameters like enthalpy of formation.
Predicted Melting Point ~200-220 °CThe melting point is a key indicator of purity and lattice energy. The prediction is based on the higher molecular weight and potential for additional hydrogen bonding compared to N-Phthaloylglycine (m.p. 193-198 °C)[1]. This is a critical parameter to be determined by Differential Scanning Calorimetry.
Predicted pKa Carboxylic Acid: ~3.5-4.0The pKa of the carboxylic acid is crucial for understanding solubility and ionization state at different pH values. The estimate is based on the pKa of N-Phthaloylglycine (3.61 ± 0.10)[1]. The α-amino group is protected and thus not basic.
Solubility Profile Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol)[1]Solubility is a critical thermodynamic property that dictates bioavailability and formulation strategies. The phthalimide group confers hydrophobicity, while the carboxylic acid provides some polar character.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is one of the most fundamental thermodynamic quantities, representing the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a cornerstone for calculating the enthalpies of any reaction involving the compound.

Causality of Experimental Choice: Bomb Calorimetry

For complex organic molecules, direct measurement of the enthalpy of formation is often impractical. The authoritative method is indirect, relying on the precise measurement of the enthalpy of combustion (ΔcH°) using a constant-volume bomb calorimeter.[3] By burning the compound in a surplus of high-pressure oxygen, a well-defined reaction (conversion to CO₂, H₂O, and N₂) is achieved. The measured heat of this combustion can then be used in a Hess's Law cycle with the known standard enthalpies of formation of the combustion products to calculate the standard enthalpy of formation of the reactant.[3][4]

Experimental Protocol: Constant-Volume Bomb Calorimetry

This protocol outlines the steps to determine the enthalpy of combustion for N-phthaloyl-L-lysine.

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter system (C_system) must be determined first.

    • Press approximately 1 g of a standard reference material with a precisely known heat of combustion (e.g., benzoic acid) into a pellet.[5]

    • Weigh the pellet to ±0.1 mg.[6]

    • Place the pellet in the sample cup inside the bomb. Attach a 10 cm length of fuse wire (e.g., iron or nickel-chromium) to the electrodes, ensuring it touches the pellet.[6]

    • Add 1 mL of deionized water to the bomb to ensure all water produced during combustion is in the liquid state.[5]

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.[6]

    • Submerge the bomb in the calorimeter bucket containing a precisely known volume (e.g., 2.000 L) of water.[6]

    • Allow the system to equilibrate thermally while stirring. Record the initial temperature for several minutes.

    • Ignite the sample and record the temperature rise at regular intervals until a stable final temperature is reached.[6]

    • Calculate C_system using the known enthalpy of combustion of the standard, accounting for the heat released by the fuse wire.

  • Sample Measurement:

    • Prepare a pellet of N-phthaloyl-L-lysine (~0.5-0.8 g). The mass must be chosen to ensure the total heat released does not exceed the calorimeter's safe operating limit.[4]

    • Repeat the entire procedure from step 1, using the sample pellet instead of the calibration standard.

    • After the experiment, vent the bomb slowly and measure the length of the unburned fuse wire.

    • Wash the interior of the bomb with deionized water and titrate the washings with a standard base to determine the amount of nitric acid formed from the nitrogen in the sample. This correction is crucial for nitrogen-containing compounds.

  • Data Analysis:

    • Calculate the total heat released (q_total) from the temperature change (ΔT) and the system's heat capacity (C_system).

    • Correct q_total for the heat contributions from the combustion of the fuse wire and the formation of nitric acid to find the heat of combustion of the sample (q_sample).

    • Calculate the constant-volume heat of combustion (ΔcU) in kJ/mol.

    • Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the change in the number of moles of gas (Δn_gas) in the combustion reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law.

cluster_exp Experimental Measurement cluster_calc Calculation Pathway T_initial Initial Temperature (T_i) q_total Total Heat Released q_total = C_sys * (T_f - T_i) T_initial->q_total T_final Final Temperature (T_f) T_final->q_total C_sys Heat Capacity of Calorimeter (C_sys) C_sys->q_total delta_cU ΔcU (Constant Volume) = -q_total / moles_sample q_total->delta_cU q_fuse Fuse Wire Correction q_fuse->q_total q_acid Nitric Acid Correction q_acid->q_total delta_cH ΔcH° (Standard Enthalpy of Combustion) delta_cU->delta_cH ΔcH° = ΔcU + Δn_gas*R*T delta_fH_sample ΔfH° (N-phthaloyl-L-lysine) Calculated via Hess's Law delta_cH->delta_fH_sample delta_fH_products Known ΔfH° (CO₂, H₂O) delta_fH_products->delta_fH_sample

Caption: Calculation workflow from raw Bomb Calorimetry data to Standard Enthalpy of Formation.

Thermal Stability, Phase Transitions, and Heat Capacity

Understanding how a material behaves with changing temperature is critical for determining its stability, purity, and storage conditions. Differential Scanning Calorimetry (DSC) is the primary technique for this characterization.

Causality of Experimental Choice: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] This technique is exceptionally sensitive for detecting thermal events such as melting, crystallization, and solid-solid phase transitions.[8][9] For N-phthaloyl-L-lysine, DSC can precisely determine its melting temperature (T_m), the enthalpy associated with melting (ΔH_fus), and its isobaric heat capacity (C_p). This data provides a structural "fingerprint" that is invaluable for quality control and formulation development.[10]

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity, dry N-phthaloyl-L-lysine into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during heating.

    • Prepare an identical empty sealed pan to be used as the reference.

  • Instrument Setup & Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

    • Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond its melting point (e.g., 250 °C).[11]

    • Record the differential heat flow between the sample and reference cells as a function of temperature.

    • Perform a baseline scan with two empty pans using the same temperature program. This baseline will be subtracted from the sample scan to obtain the true heat flow profile of the sample.[11]

  • Data Analysis:

    • Melting Point (T_m): Determined as the onset temperature or the peak maximum of the endothermic melting transition.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. This value is a measure of the energy required to break the crystal lattice.

    • Heat Capacity (C_p): In the regions of the thermogram without thermal transitions, the C_p of the sample can be determined from the displacement of the sample's heat flow curve from the baseline.[7]

cluster_prep Sample Preparation cluster_run DSC Measurement cluster_analysis Data Analysis start Start: High-Purity Sample weigh Weigh 2-5 mg into Al pan start->weigh seal Hermetically Seal Pan weigh->seal load Load Sample & Reference Pans seal->load heat Heat at constant rate (e.g., 10 °C/min) load->heat record Record Differential Heat Flow vs. Temp heat->record thermogram Generate Thermogram (Heat Flow vs. Temp) record->thermogram tm Determine T_m (Melting Peak) thermogram->tm delta_h Integrate Peak Area for ΔH_fus thermogram->delta_h cp Analyze Baseline Shift for C_p thermogram->cp

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Solubility

Solubility is a key thermodynamic property that governs the dissolution rate and bioavailability of a compound. It is defined as the equilibrium concentration of a solute in a solvent at a specified temperature and pressure.

Causality of Experimental Choice: Equilibrium vs. Kinetic Methods

Two distinct solubility measurements are crucial in pharmaceutical development:

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid has been in contact with the solvent for a sufficient time to reach saturation. The "shake-flask" method is the gold-standard for this determination because it ensures equilibrium is reached.[12] It is a low-throughput but highly accurate method essential for lead optimization and pre-formulation.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out of an aqueous buffer.[13] It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[13] It often overestimates the true thermodynamic solubility but is valuable for ranking large numbers of compounds.

Experimental Protocol: Shake-Flask for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid N-phthaloyl-L-lysine to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid). The excess solid is critical to ensure equilibrium is established with the solid phase.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Sampling: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.[12]

  • Quantification: Analyze the concentration of N-phthaloyl-L-lysine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

Thermodynamics of Molecular Interactions

For drug development, understanding the thermodynamics of how a compound binds to its biological target is essential. Isothermal Titration Calorimetry (ITC) is the premier method for this, as it provides a complete thermodynamic profile of the binding interaction in a single experiment.[14][15][16]

Causality of Experimental Choice: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed when one molecule binds to another.[17] By titrating a ligand (N-phthaloyl-L-lysine) into a solution containing a macromolecule (e.g., a target protein), ITC can precisely determine the binding affinity (K_a), binding stoichiometry (n), and the enthalpy of binding (ΔH).[15] From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated. This information reveals the driving forces of the interaction (whether it is enthalpy- or entropy-driven), which is invaluable for rational drug design and lead optimization.[14]

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Prepare solutions of the macromolecule (e.g., 10-50 µM) and N-phthaloyl-L-lysine (e.g., 100-500 µM, typically 10-fold higher concentration).

    • Crucially, both solutions must be prepared in the exact same, extensively dialyzed buffer to minimize heats of dilution.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup & Titration:

    • Load the macromolecule solution into the sample cell and the N-phthaloyl-L-lysine solution into the titration syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

    • Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the ligand solution into the sample cell.

    • The instrument measures the heat change after each injection, which appears as a peak in the raw data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat released/absorbed per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit this binding isotherm to a suitable binding model (e.g., a single-site model) to extract the thermodynamic parameters: K_a, n, and ΔH.

    • Calculate ΔG and ΔS using the fundamental thermodynamic equations:

      • ΔG = -RT * ln(K_a)

      • ΔG = ΔH - TΔS

cluster_prep Preparation cluster_run Titration cluster_analysis Analysis ligand Ligand in Syringe (N-phthaloyl-L-lysine) inject Inject Ligand into Cell ligand->inject protein Protein in Cell protein->inject buffer Identical, Degassed Buffer buffer->ligand buffer->protein measure Measure Heat Change (dQ) per injection inject->measure raw Raw Data: Power vs. Time measure->raw integrate Integrate Peaks raw->integrate plot Plot dH vs. Molar Ratio integrate->plot fit Fit Binding Isotherm plot->fit results Thermodynamic Profile Ka, n, ΔH, ΔG, ΔS fit->results

Caption: Isothermal Titration Calorimetry (ITC) workflow for characterizing binding thermodynamics.

Computational Prediction of Thermodynamic Properties

In parallel with experimental determination, computational methods provide a powerful tool for predicting thermodynamic properties. First-principles quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the total electronic energy of a molecule.[18] From this, it is possible to derive key thermodynamic data.

  • Enthalpy of Formation: By calculating the energies of N-phthaloyl-L-lysine and its constituent elements in their standard states, the 0 K enthalpy of formation can be computed. Corrections for thermal effects can be applied to estimate the value at 298.15 K.[18]

  • Heat Capacity and Entropy: Vibrational frequency analysis allows for the calculation of thermodynamic functions like heat capacity, entropy, and Gibbs free energy based on statistical mechanics principles.[19]

These computational approaches are invaluable for providing initial estimates, corroborating experimental results, and offering insights into the molecular basis of the observed thermodynamic properties.

Conclusion

While direct experimental data on the thermodynamic properties of N-phthaloyl-L-lysine may not be widely available, a suite of robust and well-established techniques exists for their comprehensive determination. From the fundamental enthalpy of formation measured by bomb calorimetry to the detailed thermal stability profile from DSC, the solubility characteristics defined by shake-flask methods, and the nuanced binding energetics revealed by ITC, a complete thermodynamic picture can be constructed. This guide provides the necessary experimental and theoretical framework for researchers to confidently undertake such a characterization, yielding data that is critical for advancing the application of N-phthaloyl-L-lysine in science and industry.

References

  • Krajcikova, D., & Otyepka, M. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Journal of Visualized Experiments, (99), e52791. [Link]

  • Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein-Ligand Interactions. Methods in Molecular Biology, 1008, 103-18. [Link]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Retrieved from [Link]

  • Gao, Y., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 1034-1041. [Link]

  • Tformulate. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Rheolution Inc. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • de la Cruz, J. N., et al. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir, 38(22), 6859–6871. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]

  • University of Washington. (n.d.). EXPERIMENT 3: BOMB CALORIMETRY. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Expt. 2: Bomb Calorimetry. Retrieved from [Link]

  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

  • Macalester College. (n.d.). Bomb Calorimetry. Retrieved from [Link]

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  • ChemBK. (n.d.). PHTHALOYL-L-LYSINE. Retrieved from [Link]

  • Ribeiro da Silva, M. A., et al. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(11), 4376–4383. [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143. [Link]

  • Ribeiro da Silva, M. A., et al. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). ResearchGate. [Link]

  • Malvern Panalytical. (2018, August 14). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of phenylalanine-modified poly(lysine) dendrimer. Retrieved from [Link]

  • Vedakumari, W. S., et al. (2012). Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM. International Journal of Nanomedicine, 7, 3779–3787. [Link]

  • Bruylants, G., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Physical Chemistry B, 114(49), 16135–16152. [Link]

  • Krishnan, S., et al. (2022). An Investigation on Structural, Optical, Thermal, and Dielectric Analysis of L-Lysine Iodide Semiorganic Nonlinear Optical. SN Applied Sciences, 4(1), 35. [Link]

  • Joshi, S. B., & Volkin, D. B. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. [Link]

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  • Wessling, R. A. (2007). Synthesis, structural characterization and applications of hyperbranched polymers based on L-lysine. Infoscience EPFL. [Link]

  • Kirklin, D. R., et al. (2018). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science, 53(1), 116-133. [Link]

  • Dilarri, G., et al. (2010). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Bioorganic & Medicinal Chemistry, 18(17), 6443-6449. [Link]

  • Lutkin, A. I., et al. (2017). Standard enthalpies of formation of l-lysine and the products of its dissociation in aqueous solutions. Journal of Thermal Analysis and Calorimetry, 130(1), 457-460. [Link]

  • Liu, Z. K., & Wang, Y. (2016). Computational Thermodynamics of Materials. Cambridge University Press. [Link]

  • PubChem. (n.d.). N(6)-lipoyl-L-lysine. Retrieved from [Link]

  • NIST. (n.d.). Lysine. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Lysine (CAS 56-87-1). Retrieved from [Link]

  • MDPI. (2023). Investigation of Physiochemical Impact of Organic Molecule L-Lysine on Ammonium Dihydrogen Phosphate Single Crystal for Optoelectronics Applications. Retrieved from [Link]

  • International Journal of Advanced Scientific Research and Management. (n.d.). Thermal and Physical Properties of L-Lysine Based Deep Eutectic Solvents. Retrieved from [Link]

Sources

Pht-Lys-OH Solubility Profile in Aqueous and Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry and downstream processing, I frequently encounter formulation and synthesis bottlenecks driven by the physicochemical limitations of protected amino acid building blocks. Pht-Lys-OH, chemically identified as1[1], is a highly valuable intermediate in the synthesis of complex peptidomimetics. While the phthaloyl (Pht) protecting group provides exceptional stability against acidic conditions and prevents racemization, its bulky, aromatic nature fundamentally alters the solvation thermodynamics of the parent lysine molecule. This guide provides an in-depth analysis of its solubility profile, grounded in structural mechanics and validated experimental protocols.

Mechanistic Determinants of Solvation

To predict and manipulate the solubility of Pht-Lys-OH, we must first analyze its structural causality. The molecule's solvation behavior is governed by three distinct functional domains:

  • The Phthalimide Ring: A highly lipophilic, planar aromatic system that drives strong intermolecular π-π stacking. This hydrophobic bulk is the primary reason N-phthaloyl amino acids exhibit poor aqueous solubility[2].

  • The α-Carboxylic Acid: With a pKa of approximately 2.2, it acts as a primary hydrogen-bond donor and acceptor.

  • The Free ε-Amino Group: With a pKa of ~10.5, this group remains protonated across a wide pH range.

Because the α-amine is covalently masked by the phthaloyl group, Pht-Lys-OH exists as a zwitterion at physiological pH. The strong internal dipole moment generated by the deprotonated α-carboxyl and the protonated ε-amine drastically increases the crystal lattice energy. In my experience, overcoming this lattice energy is the primary thermodynamic barrier to dissolution in moderately polar solvents.

Aqueous Solubility Dynamics

The aqueous solubility of N-phthaloyl amino acids is notoriously poor, often requiring organic co-solvents for biological assays or aqueous-phase reactions[3]. However, the zwitterionic nature of Pht-Lys-OH makes its solubility highly pH-dependent.

pH_Transition LowPH Low pH (< 2) Cationic Form Poor Aqueous Sol. NeutralPH Neutral pH (~7) Zwitterionic Form Moderate Sol. LowPH->NeutralPH Deprotonation of COOH HighPH High pH (> 9) Anionic Form High Aqueous Sol. NeutralPH->HighPH Deprotonation of NH3+

Logical relationship between pH, ionization state, and aqueous solubility of Pht-Lys-OH.

  • Acidic Media (pH < 2): The carboxylate is protonated (neutralizing its negative charge), and the molecule exists as a cation due to the ε-amine. Solubility is marginally improved compared to the zwitterion but remains severely limited by the hydrophobic Pht group.

  • Neutral Media (pH 6-8): The zwitterionic form predominates. The net-zero charge and strong internal dipole lead to aggregation and minimal aqueous solubility.

  • Basic Media (pH > 9): Deprotonation of the ε-amine yields an anionic species, maximizing aqueous solubility. However, extreme caution is required: the phthalimide ring is highly sensitive to strong bases and nucleophiles, which can trigger ring-opening to form 4[4].

Organic Solvent Profiling

In solid-phase peptide synthesis (SPPS) and solution-phase coupling, achieving high concentrations of Pht-Lys-OH is critical for driving reaction kinetics and preventing aggregation.

  • Polar Aprotic Solvents (DMF, DMAc, DMSO): These are the industry standards. They possess high dielectric constants and act as strong hydrogen-bond acceptors, effectively disrupting the zwitterionic lattice of Pht-Lys-OH[2]. Furthermore, these solvents are highly effective in 5[5]. Solubility in these solvents routinely exceeds 100 mg/mL.

  • Halogenated Solvents (DCM, Chloroform): These offer moderate solubility. While they solvate the hydrophobic phthaloyl ring well, they struggle to disrupt the ionic interactions of the free ε-amine and carboxylate.

  • Alcohols (Methanol, Ethanol): Protic solvents provide intermediate solubility. They can engage in hydrogen bonding with the zwitterion, but their lower dielectric constants compared to DMSO limit their solvating power.

Data Presentation: Solubility Profile Matrix
Solvent SystemDielectric Constant (ε)Estimated Solubility (25°C)Practical Application Notes
Water (pH 7.0) 80.1< 1 mg/mLHighly insoluble due to zwitterionic lattice and Pht hydrophobicity.
Water (pH 10.0) 80.1> 50 mg/mLSoluble as an anion, but risks hydrolytic cleavage of the Pht group.
DMSO 46.7> 150 mg/mLExcellent for stock solutions; disrupts hydrogen bonding effectively.
DMF 36.7> 100 mg/mLGold standard for SPPS coupling reactions.
Methanol 32.710 - 25 mg/mLModerate solubility; useful for crystallization or solvent switching.
Dichloromethane (DCM) 9.15 - 15 mg/mLPoor standalone solvent; typically used as a 1:1 co-solvent with DMF.

Experimental Methodology: Thermodynamic Solubility Profiling

To generate reliable, self-validating solubility data, kinetic dissolution methods are insufficient. The following protocol describes the optimized Shake-Flask Method for zwitterionic protected amino acids. This system is self-validating because it forces the system into an observable thermodynamic equilibrium and uses inert materials to prevent false-negative quantification.

Workflow Step1 1. Solid Addition Excess Pht-Lys-OH in Solvent Step2 2. Equilibration 48h Isothermal Agitation (25°C) Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification RP-HPLC-UV Analysis Step3->Step4

Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.

Step-by-Step Protocol:
  • Solvent Preparation: Dispense exactly 5.0 mL of the target solvent (e.g., DMF, Methanol, or pH-adjusted buffer) into a 10 mL borosilicate glass vial.

  • Solid Addition: Incrementally add Pht-Lys-OH powder to the solvent until a visible, persistent suspension forms, indicating saturation.

  • Isothermal Equilibration: Seal the vial and agitate at 300 rpm on an isothermal shaker set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window is critical to overcome metastable supersaturation states. Shorter times often measure kinetic dissolution rates rather than true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Inert Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

    • Causality: PTFE is mandatory. Using nylon or cellulose filters can lead to hydrophobic adsorption of the phthaloyl group onto the filter matrix, artificially lowering the measured concentration.

  • Quantification: Dilute the filtrate into the mobile phase and analyze via RP-HPLC-UV (detection at 220 nm and 254 nm) against a validated, multi-point calibration curve.

References

  • PHTHALOYL-L-LYSINE - ChemBK. ChemBK.
  • Mild and effective N-phthaloylation of amino acids.
  • Synthesis, characterization and antimicrobial activities of some mixed ligand complexes of Co(II) with thiosemicarbazones and N-protected amino acids. Taylor & Francis.
  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.
  • Organoboron catalysis for direct amide/peptide bond form

Sources

Compatibility of Pht-Lys-OH with Standard Fmoc Chemistry: Mechanistic Vulnerabilities and Strategic Workarounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the architectural design of complex peptides, the orthogonal protection of lysine side chains is a critical parameter. A frequent question among synthetic chemists is whether Pht-Lys-OH (specifically, -Fmoc- -phthaloyl-L-lysine) is compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

The definitive answer is no, it is not strictly compatible under standard conditions .

While the phthalimide (Pht) group is highly stable to the acidic conditions of TFA cleavage, it exhibits a fatal vulnerability to piperidine—the ubiquitous secondary amine used for Fmoc deprotection. This whitepaper dissects the mechanistic causality behind this incompatibility, provides quantitative orthogonality data, and outlines self-validating experimental workarounds for researchers who are structurally obligated to use Pht-protected building blocks.

The Mechanistic Reality: The Piperidine Problem

To understand the incompatibility, we must examine the dual nature of piperidine. In standard Fmoc SPPS (20% piperidine in DMF), piperidine acts as a base to abstract the acidic fluorenyl proton, triggering an E1cB elimination. However, piperidine is also a highly potent nucleophile.

The phthalimide protecting group consists of a 5-membered imide ring conjugated to an aromatic system. The two imide carbonyls are highly electrophilic. When exposed to 20% piperidine, the imide ring undergoes a nucleophilic attack. This results in the irreversible 1[1], yielding a phthalamide adduct.

This nucleophilic vulnerability is not unique to standard Pht; it is shared by related protecting groups like tetrachlorophthaloyl (TCP), which also degrade into side products via2[2]. Once the ring is opened, the group can no longer be cleanly removed by hydrazinolysis, fundamentally destroying its orthogonality and leading to heterogeneous peptide mixtures.

MechanisticPathway N1 Fmoc-Lys(Pht)-Peptide (Intact Imide) N2 20% Piperidine/DMF (Standard Deprotection) N1->N2 N3 Nucleophilic Attack (Imide Carbonyl) N2->N3 Side Reaction N4 Phthalamide Adduct (Irreversible Ring-Opening) N3->N4 Loss of Orthogonality

Fig 1: Piperidine-induced phthalimide ring-opening pathway during Fmoc SPPS.

Comparative Data: Lysine Side-Chain Orthogonality

To contextualize the instability of the Pht group, we must compare it against modern orthogonal alternatives. The table below summarizes the stability of various lysine protecting groups under standard SPPS conditions.

Protecting GroupPiperidine Stability (20%, 2h)TFA Stability (95%, 2h)Hydrazine Reactivity (2%, 1h)Pd(0) Reactivity
Pht < 40% (Degrades) > 99%> 95% (Cleaves)Stable
ivDde > 99%> 99%> 95% (Cleaves)Stable
Alloc > 99%> 99%Stable> 95% (Cleaves)
Boc > 99%< 1% (Cleaves)StableStable

Data Interpretation: If a synthesis requires a hydrazine-labile protecting group, ivDde is vastly superior to Pht because it is completely stable to piperidine.

Experimental Workarounds: Modifying SPPS for Pht Compatibility

If building block availability forces the use of Fmoc-Lys(Pht)-OH, standard protocols must be abandoned. The workflow below dictates the logical decision-making process for orthogonal lysine protection.

Workflow Start Need Orthogonal Lysine in Fmoc SPPS Check Is Hydrazine Deprotection Required? Start->Check UseAlloc Use Fmoc-Lys(Alloc)-OH (Pd-catalyzed removal) Check->UseAlloc No, prefer Pd(0) UseivDde Use Fmoc-Lys(ivDde)-OH (Hydrazine removal) Check->UseivDde Yes, standard choice UsePht Use Fmoc-Lys(Pht)-OH (Requires DBU base) Check->UsePht Forced to use Pht

Fig 2: Decision matrix for selecting orthogonal Lysine protecting groups in Fmoc SPPS.

Protocol 3.1: Non-Nucleophilic Fmoc Deprotection (The DBU Strategy)

Causality: To preserve the Pht group, we must decouple the basicity required for Fmoc removal from the nucleophilicity that destroys the imide. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong amidine base that efficiently abstracts the Fmoc proton but is 3[3] the Pht imide carbonyls.

Self-Validating Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 2% DBU (v/v) in DMF. Optional: Add 0.1 M HOBt to scavenge the liberated dibenzofulvene.

  • Deprotection: Treat the peptidyl-resin with the DBU solution for 2 × 5 minutes at room temperature.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of base.

  • Validation (Micro-cleavage): Before proceeding to the next coupling, cleave a few beads using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

    • Success criterion: The mass spectrum must show the intact Pht mass (+130 Da relative to free Lys). The absence of +148 Da (water addition) or +215 Da (piperidine adduct) confirms the Pht ring remains closed.

Protocol 3.2: On-Resin Hydrazinolysis of the Pht Group

Causality: Hydrazine ( N2​H4​ ) is a super-nucleophile due to the "alpha effect" (adjacent lone pairs repelling each other, raising the HOMO energy). It rapidly attacks the intact Pht group to form a stable 6-membered phthalhydrazide byproduct, cleanly liberating the lysine ϵ -amine. However,4[4] means this step must be carefully monitored.

Self-Validating Step-by-Step Methodology:

  • Preparation: Ensure the N-terminal Fmoc group is either removed or replaced with a Boc group, as prolonged hydrazine exposure can partially cleave Fmoc. Swell the resin in DMF.

  • Deprotection: Treat the resin with 2–5% hydrazine monohydrate in DMF for 2 hours at room temperature.

  • Washing: Wash extensively with DMF (5 × 1 min) to remove all traces of phthalhydrazide.

  • Validation (Kaiser Test): Take a few resin beads and apply standard ninhydrin solutions.

    • Success criterion: A deep blue color indicates the successful liberation of the primary ϵ -amine.

  • Validation (LC-MS): Perform a second micro-cleavage.

    • Success criterion: The mass should shift by exactly -130 Da compared to the Pht-protected intermediate from Protocol 3.1.

Conclusion

While Pht-Lys-OH is a historically significant building block, its inherent electrophilicity makes it fundamentally incompatible with the piperidine-based deprotection cycles of modern Fmoc SPPS. Researchers attempting to force this compatibility will suffer from severe sequence truncation and irreversible phthalamide adduct formation.

If Pht must be used, the synthesis must be completely redesigned around non-nucleophilic bases like DBU. However, for robust, scalable, and high-yield peptide synthesis, transitioning to Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Alloc)-OH is the definitive recommendation of modern peptide chemistry.

References

  • A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc, Benchchem. 4

  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles, Zenodo. 2

  • Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues, ChemRxiv. 1

  • 1 Protection Reactions, Wiley-VCH. 3

Sources

Methodological & Application

Application Note: Synthesis of Cyclic Peptides Using Pht-Lys-OH Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of cyclic peptides has become a cornerstone in modern drug discovery. Compared to their linear counterparts, macrocyclic peptides exhibit enhanced proteolytic stability, restricted conformational flexibility, and superior binding affinity to traditionally "undruggable" protein-protein interaction (PPI) targets[1].

A highly effective strategy for peptide macrocyclization is the formation of a side-chain-to-side-chain lactam bridge (e.g., between a Lysine and a Glutamic/Aspartic acid residue)[2]. Executing this on a solid support requires a meticulously planned orthogonal protecting group strategy.

The phthaloyl (Pht) group is a robust, highly specialized protecting group for the ϵ -amino group of lysine (utilized as Fmoc-Lys(Pht)-OH or Boc-Lys(Pht)-OH)[3]. Unlike standard acid-labile (Boc, tBu) or base-labile (Fmoc) protecting groups, the phthalimide ring is completely stable to both 20% piperidine and 95% trifluoroacetic acid (TFA). It is exclusively and selectively cleaved via hydrazinolysis[4], making it an ideal anchor point for complex, multi-dimensional peptide cyclization workflows.

Mechanistic Insights: The Causality of Hydrazinolysis

To master the use of Pht-Lys-OH, one must understand the chemical causality governing its protection and deprotection:

  • Steric and Electronic Shielding: The phthaloyl group forms a rigid bicyclic imide with the primary ϵ -amine of lysine. This completely eliminates the nucleophilicity of the nitrogen, preventing unwanted branching or acylation during iterative Solid-Phase Peptide Synthesis (SPPS)[3].

  • Orthogonal Cleavage via Hydrazinolysis: Deprotection is achieved using hydrazine hydrate ( NH2​NH2​⋅H2​O )[5]. Hydrazine acts as a potent bidentate nucleophile. It attacks one of the imide carbonyls, followed by an intramolecular cyclization that expels the free primary amine and generates a highly stable, inert byproduct (phthalhydrazide)[4].

  • Solvent Causality: Utilizing a protic co-solvent like Methanol (MeOH) alongside hydrazine is critical. MeOH helps solubilize the phthalhydrazide byproduct, driving the reaction equilibrium forward and preventing the byproduct from precipitating within the porous resin matrix, which would otherwise cause steric blockages[5].

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical progression of an on-resin side-chain-to-side-chain cyclization utilizing the Pht protecting group.

Workflow SPPS 1. Linear Assembly Fmoc-Lys(Pht)-OH Incorporation DeprotectAcid 2. Acid Deprotection e.g., Pd(0) for OAll SPPS->DeprotectAcid Wash (DMF/DCM) Hydrazinolysis 3. Hydrazinolysis 5% N2H4·H2O Removes Pht DeprotectAcid->Hydrazinolysis Wash (DMF) Cyclization 4. Macrocyclization HATU / DIPEA Lactam Formation Hydrazinolysis->Cyclization Kaiser Test (Positive) Cleavage 5. Global Cleavage TFA / Scavengers Cyclization->Cleavage Kaiser Test (Negative)

Caption: Workflow for on-resin synthesis of cyclic peptides using orthogonal Pht-Lys-OH deprotection.

Quantitative Data: Protecting Group Selection Matrix

When designing a cyclic peptide, selecting the correct orthogonal lysine protecting group is paramount. The table below summarizes the quantitative and qualitative metrics of common orthogonal groups to justify the selection of the Phthaloyl group.

Protecting GroupDeprotection ReagentStability to Piperidine (Fmoc SPPS)Stability to TFA (Global Cleavage)Relative Deprotection Kinetics
Phthaloyl (Pht) 5% Hydrazine in MeOHExcellent (No premature loss)Excellent Fast (< 30 min)
ivDde 2% Hydrazine in DMFGood (Minor loss over >20 cycles)ExcellentModerate (30-60 min)
Mtt 1% TFA in DCMExcellentPoor (Highly labile)Fast (< 30 min)
Alloc Pd(PPh3)4, PhenylsilaneExcellentExcellentVariable (Catalyst dependent)

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system . At each critical junction, a quality control (QC) step is embedded to ensure the chemical transformation was successful before proceeding.

Protocol A: Incorporation of Fmoc-Lys(Pht)-OH
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-Lys(Pht)-OH and 0.29 mmol (2.9 eq) of HATU in a minimal volume of DMF. Add 0.6 mmol (6 eq) of DIPEA.

  • Reaction: Add the activated amino acid solution to the resin and agitate for 45–60 minutes at room temperature[5].

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (absence of free amines).

Protocol B: Orthogonal Deprotection of the Phthaloyl Group

Note: Ensure the acidic pairing residue (e.g., Glu(OAll)) has been deprotected prior to this step to avoid side reactions with hydrazine.

  • Reagent Preparation: Prepare a fresh solution of 5% hydrazine monohydrate ( N2​H4​⋅H2​O ) in Methanol (MeOH)[5].

  • Hydrazinolysis: Add 5 mL of the hydrazine solution per gram of resin. Agitate gently for 15 minutes at room temperature[5].

  • Repeat: Drain the reaction vessel and repeat the hydrazine treatment for an additional 15 minutes to ensure quantitative cleavage.

  • Washing (Critical Step): Wash the resin sequentially with DMF (3 × 5 mL), MeOH (3 × 5 mL), Dichloromethane (CH2Cl2) (3 × 5 mL), and finally DMF (3 × 5 mL)[5]. Causality: Alternating protic and aprotic solvents ensures the complete removal of the insoluble phthalhydrazide byproduct.

  • Validation: Perform a Kaiser test. The beads must turn a deep, dark blue, confirming the successful unmasking of the primary ϵ -amine.

Protocol C: On-Resin Macrocyclization
  • Activation: To the resin (now containing a free Lys- ϵ -NH2 and a free Glu/Asp-COOH), add a solution of PyBOP (3 eq) and HOBt (3 eq) in DMF.

  • Base Addition: Add DIPEA (6 eq) to initiate the intramolecular lactamization.

  • Cyclization: Agitate the suspension in the dark at room temperature for 4 to 12 hours.

  • Validation (The Self-Validating Checkpoint): Perform a Kaiser test. The reaction is complete only when the beads return to a colorless/yellow state, proving that the primary amine has been completely consumed by the intramolecular amide bond formation. If blue persists, refresh the reagents and couple for an additional 4 hours.

Protocol D: Global Cleavage and Isolation
  • Cleavage Cocktail: Treat the cyclized, resin-bound peptide with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the cyclic peptide.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude cyclic peptide in 50% aqueous acetonitrile containing 0.1% TFA and lyophilize prior to RP-HPLC purification.

References

  • Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation Source: PMC (National Institutes of Health) 6

  • Macrocyclization strategies for cyclic peptides and peptidomimetics Source: ResearchGate1

  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation Source: Journal of Medicinal Chemistry (ACS Publications) 5

  • Synthesis-I, Protecting Groups CONTENTS 1. Methods of Peptides Syn Source: St. Paul's Cathedral Mission College 4

  • Pht-R-Nle-OH - 1221409-47-7 Source: Vulcanchem 3

  • Fine-tuning of lysine side chain modulates the activity of histone lysine methyltransferases Source: PMC (National Institutes of Health)7

Sources

Application Note: The Phthalimide (Pht) Orthogonal Protecting Group Strategy in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex branched peptides, cyclic peptidomimetics, and site-specifically conjugated therapeutics (e.g., fluorophores, MRI contrast agents, or lipidated peptides), orthogonal protection of lysine side-chains is paramount. The Phthalimide (Pht) protecting group, introduced via the building block Fmoc-Lys(Pht)-OH , provides an exceptionally robust orthogonal strategy. Unlike standard protecting groups (such as Boc or Mtt), the Pht group is completely stable to both the basic conditions of Fmoc removal (20% piperidine) and the highly acidic conditions of global cleavage (95% TFA). It is selectively removed via transamidation or hydrazinolysis, allowing for precise, on-resin functionalization of the ϵ -amino group.

Mechanistic Rationale & Orthogonality

The fundamental advantage of the phthalimide group lies in its bidentate nature. In peptide synthesis, the exhaustive substitution of primary amines is desirable to block both hydrogens, effectively rendering the nitrogen non-nucleophilic and preventing side-branching or racemization during aggressive coupling cycles ()[1].

Causality in Deprotection: Historically, Pht removal relied heavily on hydrazine hydrate . Hydrazine acts as a potent nucleophile, attacking the imide carbonyls to form a stable cyclic phthalhydrazide byproduct, thereby liberating the free amine. However, it is critical to note that high concentrations of hydrazine hydrate (e.g., 16% in DMF) can quantitatively remove N-terminal Fmoc groups within 10 minutes ()[2]. Therefore, N-terminal capping is strictly required before hydrazinolysis.

To circumvent the harshness of hydrazine, recent methodologies employ ethylenediamine (EDA) . EDA operates via a milder transamidation mechanism at room temperature, proceeding smoothly to provide conversion to the amino function while preserving hydrazine-sensitive moieties ()[3].

Comparative Data: Orthogonality & Deprotection

Table 1: Orthogonality Matrix of Lysine Protecting Groups in SPPS

Protecting Group 20% Piperidine (Fmoc Removal) 95% TFA (Global Cleavage) 5% Hydrazine in DMF 1% TFA in DCM (Mild Acid)
Pht Stable Stable Labile Stable
Boc Stable Labile Stable Stable
Mtt Stable Labile Stable Labile

| ivDde | Stable | Stable | Labile | Stable |

Table 2: Comparison of Pht Deprotection Reagents

Reagent System Typical Conditions Reaction Time Mechanistic Advantage / Notes
Ethylenediamine (EDA) 10 equiv EDA in Isopropanol 2–4 h at 25°C Milder transamidation; avoids hydrazine toxicity; preserves sensitive groups.

| Hydrazine Hydrate | 2–5% in DMF | 1–2 h at 25°C | Rapid hydrazinolysis; standard historical method; requires N-terminal capping. |

Workflow Visualization

SPPS_Workflow Step1 1. Resin Swelling & Fmoc Deprotection Step2 2. Couple Fmoc-Lys(Pht)-OH Step1->Step2 Step3 3. Peptide Chain Elongation Step2->Step3 Step4 4. N-Terminal Capping (Ac2O/DIEA) Step3->Step4 Step5 5. Phthalimide (Pht) Deprotection Step4->Step5 Step6 6. Orthogonal Conjugation Step5->Step6 Step7 7. Global Cleavage (95% TFA) Step6->Step7

Workflow for orthogonal side-chain conjugation using Fmoc-Lys(Pht)-OH in SPPS.

Self-Validating Experimental Protocols

Incorporation of Fmoc-Lys(Pht)-OH

Due to the steric bulk of the phthalimide ring, coupling of Fmoc-Lys(Pht)-OH may require extended reaction times or double-coupling depending on the sequence context.

  • Activation: Dissolve 4.0 equiv of Fmoc-Lys(Pht)-OH and 4.0 equiv of Oxyma Pure in DMF. Add 4.0 equiv of N,N'-Diisopropylcarbodiimide (DIC).

  • Coupling: Add the activated mixture to the swelled, Fmoc-deprotected resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test. A colorless/yellow bead indicates complete coupling. If beads are slightly blue, repeat the coupling step.

  • Elongation & Capping: Continue standard Fmoc-SPPS for the remainder of the sequence. Crucial Step: Once the final amino acid is coupled and Fmoc-deprotected, cap the N-terminus using 10% Acetic Anhydride (Ac₂O) and 10% DIEA in DMF for 20 minutes to prevent premature cleavage during Pht removal.

Mild On-Resin Pht Deprotection via Ethylenediamine (EDA)

This modern approach utilizes EDA to safely remove the Pht group without the hazards associated with anhydrous hydrazine ()[3].

  • Solvent Exchange: Wash the peptidyl-resin thoroughly with DMF (3x) followed by Isopropanol (IPA) (3x).

  • Deprotection: Prepare a solution of 10 equivalents of Ethylenediamine (EDA) in IPA. Add to the resin and agitate at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with IPA (3x), DMF (3x), and DCM (3x) to remove all traces of the cyclic byproduct.

  • Self-Validation: Perform a Kaiser test on a small resin aliquot. A deep blue resin bead is required , confirming the successful liberation of the primary ϵ -amine. If the test is negative, repeat step 2.

Traditional Pht Deprotection via Hydrazine Hydrate
  • Preparation: Prepare a fresh solution of 2% to 5% (v/v) hydrazine hydrate in DMF.

  • Deprotection: Add the solution to the resin and agitate for 30 minutes at room temperature. Drain and repeat the treatment once more for an additional 30 minutes.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to ensure complete removal of hydrazine prior to the subsequent conjugation step.

Applications in Drug Development

  • Targeted Delivery Probes: Pht-protected lysine residues are instrumental in synthesizing bioresponsive bismacrocyclic probes. Following Pht deprotection, the free amine can be conjugated to complex chelators (e.g., DOTA or DO2A derivatives) for MRI contrast agents ()[3].

  • Macrocyclization: In the synthesis of cyclic peptides and peptidomimetics, Fmoc-Lys(Pht)-OH allows for the precise construction of side-chain-to-side-chain or head-to-side-chain macrocycles, which are highly valuable for stabilizing secondary structures in drug discovery ()[4].

References

  • [3] Title: Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes | Source: ACS Organic Letters / PMC | URL:[Link]

  • [2] Title: Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis | Source: ResearchGate | URL:[Link]

  • [4] Title: Macrocyclization strategies for cyclic peptides and peptidomimetics | Source: RSC Publishing | URL:[Link]

  • [1] Title: Phthalimides - Protective Groups in Organic Synthesis | Source: Organic Chemistry Portal | URL:[Link]

Sources

Step-by-step N-epsilon-phthaloyl-L-lysine preparation protocol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Protocol for the Synthesis of -Phthaloyl-L-Lysine Hydrochloride

Introduction & Mechanistic Rationale

In peptide synthesis and active pharmaceutical ingredient (API) development, the orthogonal protection of polyfunctional amino acids is a fundamental requirement. L-Lysine presents a specific synthetic challenge: differentiating the highly reactive ϵ -amino group from the α -amino group.

This application note details a highly robust, self-validating protocol for the selective synthesis of -phthaloyl-L-lysine hydrochloride (H-Lys(Pht)-OH HCl). The strategy relies on the temporary chelation of the α -amino and carboxylate groups using a copper(II) complex, followed by selective phthaloylation using Nefkens' reagent (N-carbethoxyphthalimide)[1]. Final decomplexation is achieved via a highly efficient acid-precipitation method[2].

The Causality Behind the Chemistry:

  • Copper(II) Chelation: Cu2+ forms a thermodynamically stable, square-planar bis(amino acidato)copper(II) complex with the α -amino and carboxylate groups of L-lysine. The ϵ -amino group is excluded from this coordination sphere due to unfavorable ring strain, leaving it electronically and sterically accessible for functionalization.

  • Mild Phthaloylation: Traditional phthaloylation using phthalic anhydride requires elevated temperatures, which risks racemization of the chiral center. N-carbethoxyphthalimide (Nefkens' reagent) circumvents this by enabling rapid, selective phthaloylation at room temperature in aqueous media[1].

  • Acid-Driven Decomplexation: Treating the intermediate copper complex with 6 M HCl protonates the coordinating amines, breaking the chelate. The resulting -phthaloyl-L-lysine hydrochloride is highly hydrophobic and precipitates out of the acidic aqueous solution, while the CuCl2​ byproduct remains dissolved. This provides a brilliant visual confirmation of successful decomplexation[2].

Mechanism A L-Lysine B Cu2+ Coordination A->B C Blocked Sites: α-Amino & Carboxyl B->C Steric/Electronic Shielding D Active Site: ε-Amino Group B->D Remains Accessible F Selective Phthaloylation D->F E N-Carbethoxyphthalimide E->F Nucleophilic Attack

Fig 1. Mechanistic logic of selective ε-amino protection via copper(II) chelation.

Quantitative Data: Reagents and Stoichiometry

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )Eq.Amount (100 mmol scale)Mechanistic Role
L-Lysine HCl 182.651.0018.27 gStarting material.
NaOH 40.002.008.00 gNeutralizes HCl salt and carboxylate.
CuSO₄·5H₂O 249.680.5513.73 gForms the protective chelate.
NaHCO₃ 84.012.0016.80 gBuffers pH during phthaloylation.
N-Carbethoxyphthalimide 219.201.1024.11 gMild phthaloylating agent.
6 M HCl 36.46Excess~50 mLDisrupts chelate, precipitates product.

Experimental Protocol

Phase 1: Formation of the L-Lysine Copper(II) Complex
  • Dissolution: In a 500 mL round-bottom flask, dissolve 18.27 g (100 mmol) of L-lysine hydrochloride in 100 mL of distilled water. Add 8.00 g (200 mmol) of NaOH.

    • Causality: Neutralizing the hydrochloride salt and deprotonating the carboxylic acid is mandatory to enable lone-pair donation from the α -amine and carboxylate to the copper center.

  • Chelation: Slowly add 13.73 g (55 mmol) of copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) to the stirring solution.

    • Causality: The Cu2+ ions coordinate with the α -amino and carboxylate groups, forming a deep blue bis(amino acidato)copper(II) complex. A slight excess (0.55 eq) ensures complete masking of the α -amino groups.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to ensure complete complexation.

Phase 2: Selective ϵ -Phthaloylation
  • Buffering: Add 16.80 g (200 mmol) of sodium bicarbonate ( NaHCO3​ ) to the blue suspension.

    • Causality: Maintains a mildly basic pH (typically 8-9) to keep the exposed ϵ -amino group nucleophilic while neutralizing the acidic byproducts of the subsequent coupling reaction.

  • Reagent Addition: Add 24.11 g (110 mmol) of N-carbethoxyphthalimide (Nefkens' reagent) in three equal portions over 15 minutes[1].

    • Causality: Nefkens' reagent allows for rapid phthaloylation at room temperature, preventing the thermal racemization associated with traditional phthalic anhydride.

  • Reaction: Stir the mixture vigorously overnight (12-16 hours) at room temperature.

    • Causality: As the ϵ -amino group is phthaloylated, the complex becomes highly hydrophobic, transitioning the mixture into a viscous blue/green slurry.

  • Filtration: Filter the viscous slurry through a Büchner funnel. Wash the isolated blue paste with 200 mL of distilled water.

    • Causality: Removes unreacted water-soluble reagents, salts, and excess NaHCO3​ .

Phase 3: Decomplexation and Isolation
  • Acidic Cleavage: Transfer the isolated blue paste into a large beaker. Slowly add a minimal amount (~50 mL) of 6 M HCl while stirring[2].

    • Causality: The strong acid protonates the α -amino and carboxylate groups, destroying the coordination bonds with the Cu2+ ion. Gas evolution ( CO2​ from residual carbonates) will occur.

  • Precipitation: Observe the formation of an emerald-green solution (aqueous CuCl2​ ) and the slow precipitation of a white solid.

    • Causality: The target compound, -phthaloyl-L-lysine hydrochloride, has extremely low solubility in strongly acidic media due to the bulky phthalimide group, driving its selective precipitation[2].

  • Mechanical Agitation: Use a glass stirring rod to break apart any remaining clumps of the blue copper complex[2].

    • Causality: The hydrophobic nature of the product can encapsulate unreacted copper complex; mechanical crushing ensures full exposure to the acid and complete decomplexation.

  • Final Isolation: Filter the white precipitate, wash with 30 mL of cold 1 M HCl, and dry under high vacuum to afford pure -phthaloyl-L-lysine hydrochloride.

Workflow Lys L-Lysine HCl (Starting Material) CuComp L-Lysine Cu(II) Complex (Blue Suspension) Lys->CuComp CuSO4·5H2O, NaOH (α-NH2 & COOH Protection) PhthComp N-ε-Phthaloyl-L-Lysine Cu(II) Complex (Viscous Slurry) CuComp->PhthComp N-Carbethoxyphthalimide, NaHCO3 (ε-NH2 Phthaloylation) Product N-ε-Phthaloyl-L-Lysine HCl (White Precipitate) PhthComp->Product 6M HCl (Decomplexation & Precipitation)

Fig 2. Experimental workflow for the synthesis of N-ε-phthaloyl-L-lysine hydrochloride.

Critical Parameters & Troubleshooting

ObservationPotential CauseMechanistic Solution
Incomplete dissolution of L-lysine Insufficient baseEnsure pH > 9 during initial dissolution to fully deprotonate the carboxylate for Cu2+ coordination.
Significant blue clumps remain after HCl addition Incomplete decomplexationMechanically crush the hydrophobic clumps with a glass rod to expose the unreacted core to the 6 M HCl[2].
Low yield of white precipitate Excessive aqueous volumeUse a minimal amount of 6 M HCl. The product is slightly soluble in water; excess volume prevents saturation and precipitation.

References

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 79(8), 688-698. 1

  • Massachusetts Institute of Technology. (2019). Development of a continuous flow synthesis of neostigmine methyl sulfate. DSpace@MIT.

Sources

Application Note: Site-Specific Bioconjugation Using Pht-Lys-OH via Orthogonal Hydrazinolysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Application Areas: Antibody-Drug Conjugates (ADCs), Dual-Modality Imaging Probes, Dendrimer Synthesis, and Precision Biomaterials.

Executive Summary

The demand for precision in biotherapeutics has made site-specific bioconjugation a critical requirement in modern drug development. Standard lysine modification relies on the stochastic reactivity of ϵ -amines, inevitably leading to heterogeneous product mixtures that complicate purification and regulatory approval.

To achieve true site-specificity in multi-amine peptides or dendritic scaffolds, researchers utilize -Phthaloyl-L-lysine (Pht-Lys-OH) as an orthogonally protected building block. By incorporating Pht-Lys-OH into Solid-Phase Peptide Synthesis (SPPS), scientists can selectively unmask a single, predefined lysine residue using hydrazinolysis. This allows for the targeted attachment of fluorophores, chelators (e.g., DOTA/NOTA), or therapeutic payloads without cross-reacting with other primary amines in the sequence.

Mechanistic Rationale: The Power of Orthogonal Protection

The success of Pht-Lys-OH in bioconjugation is rooted in its strict chemical orthogonality to standard protecting groups like Fmoc and Boc.

The Causality of the Phthaloyl Group

During standard Fmoc-SPPS, the growing peptide is repeatedly exposed to 20% piperidine (a secondary amine) to remove Fmoc groups, and ultimately to 95% Trifluoroacetic acid (TFA) to cleave the peptide and remove Boc groups. The phthaloyl (Pht) imide ring is highly sterically hindered and electronically stable, making it completely resistant to TFA and sufficiently stable against piperidine.

The Ing-Manske Deprotection Mechanism

To selectively unmask the target lysine, the Pht group is subjected to hydrazinolysis (the Ing-Manske procedure). Hydrazine ( N2​H4​ ) acts as a potent, unhindered alpha-effect nucleophile. It attacks the imide carbonyls of the phthaloyl group, triggering a ring-opening and subsequent intramolecular cyclization. This thermodynamically driven reaction forms a highly stable, cyclic byproduct (phthalhydrazide) while cleanly liberating the primary ϵ -amine of the target lysine.

This specific deprotection pathway has been successfully utilized to construct complex multivalent bioconjugates, such as targeted dual-modality PET/MRI imaging probes, where Pht-deprotection enables the site-specific attachment of DOTA chelators [1]. Furthermore, understanding the thermodynamics of lysine reactivity is crucial; the newly freed amine must be maintained in a deprotonated, nucleophilic state (typically via organic bases like DIPEA) to ensure efficient downstream conjugation [2].

Quantitative Data: Protecting Group Orthogonality

To design a self-validating experimental workflow, it is essential to compare the cleavage conditions of various protecting groups. The table below summarizes the orthogonal stability that makes Pht-Lys-OH highly valuable.

Table 1: Orthogonality of Amine Protecting Groups in SPPS

Protecting GroupPrimary Cleavage ReagentAcid Stability (95% TFA)Base Stability (20% Piperidine)Hydrazine Stability ( N2​H4​ )
Boc / tBu 95% TFALabile (Cleaves)StableStable
Fmoc 20% PiperidineStableLabile (Cleaves)Labile
Alloc Pd(PPh 3​ ) 4​ / ScavengerStableStableStable
Pht (Phthaloyl)Hydrazine HydrateStableStable*Labile (Cleaves)

*Note: While generally stable to the brief piperidine exposures used in Fmoc-SPPS, prolonged exposure to strong primary amines can cause premature Pht ring opening.

Experimental Workflows & Logical Architecture

The most robust method for utilizing Pht-Lys-OH is On-Resin Site-Specific Conjugation . By keeping the peptide attached to the solid support, researchers can drive conjugation reactions to completion using excess reagents, which are then easily washed away—bypassing the need for difficult intermediate HPLC purifications.

OrthogonalLogic cluster_0 Protecting Groups Fmoc Fmoc-N(alpha) Piperidine 20% Piperidine Fmoc->Piperidine Cleaved Boc Boc (Side chains) TFA 95% TFA Boc->TFA Cleaved Pht Phthaloyl (Target Lys) Hydrazine Hydrazine (N2H4) Pht->Hydrazine Cleaved Piperidine->Pht Stable TFA->Pht Stable Hydrazine->Boc Stable

Caption: Logic of orthogonal protecting groups ensuring Pht stability during standard SPPS cleavage.

BioconjugationPipeline Step1 1. SPPS Assembly Fmoc-Lys(Pht)-OH & Fmoc-Lys(Boc)-OH Step2 2. On-Resin Hydrazinolysis Unmasks target Lysine ε-amine only Step1->Step2 Step3 3. Site-Specific Conjugation React unmasked amine with NHS-Ester Step2->Step3 Step4 4. Global TFA Cleavage Cleaves peptide, removes Boc groups Step3->Step4 Step5 Purified Site-Specific Bioconjugate Step4->Step5

Caption: Step-by-step pipeline for on-resin site-specific bioconjugation using Pht-Lys-OH.

Step-by-Step Protocol: On-Resin Site-Specific Conjugation

This protocol details the conversion of a resin-bound, Pht-protected peptide into a site-specifically conjugated final product.

Materials Required
  • Peptidyl-resin containing exactly one Lys(Pht) residue (all other reactive side-chains must be Boc/tBu protected).

  • Hydrazine hydrate ( NH2​NH2​⋅H2​O )

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Payload of choice containing an NHS-ester (e.g., Fluorophore-NHS, DOTA-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H2​O

Phase 1: Selective Hydrazinolysis

Experimental Insight: Hydrazine is used to selectively cleave the Pht group. Because hydrazine is a potent nucleophile, it must be completely removed before introducing the expensive NHS-ester payload, otherwise, the payload will be instantly quenched.

  • Resin Swelling: Place 0.1 mmol of the peptidyl-resin in a fritted syringe. Swell in DCM for 20 minutes, then wash with DMF (3 × 5 mL).

  • Pht Deprotection: Prepare a solution of 5% (v/v) hydrazine hydrate in DMF. Add 5 mL of this solution to the resin.

  • Agitation: Agitate the reaction at room temperature for 2 hours. (For highly sterically hindered sequences, this step can be repeated once).

  • Critical Washing: Drain the reaction mixture. Wash the resin exhaustively to remove all traces of hydrazine and the phthalhydrazide byproduct:

    • DMF (5 × 5 mL)

    • DCM (5 × 5 mL)

    • DMF (5 × 5 mL)

Phase 2: Site-Specific Conjugation

Experimental Insight: The ϵ -amine is protonated and non-nucleophilic under acidic or neutral conditions. DIPEA is added to ensure the amine is deprotonated and highly reactive toward the NHS-ester [2].

  • Payload Preparation: Dissolve 2.5 equivalents (0.25 mmol) of the NHS-ester payload in a minimal volume of anhydrous DMF (approx. 2 mL).

  • Base Addition: Add 5.0 equivalents (0.5 mmol) of DIPEA to the payload solution.

  • Conjugation: Add the payload solution to the resin. Agitate gently at room temperature overnight (12–16 hours) protected from light (if using a fluorophore).

  • Post-Conjugation Wash: Drain the reaction. Wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL) to remove unreacted payload.

Phase 3: Global Cleavage and Isolation
  • Cleavage: Treat the resin with 5 mL of the Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H2​O ) for 2 hours at room temperature. This step cleaves the peptide from the resin and simultaneously removes all remaining Boc/tBu protecting groups.

  • Precipitation: Collect the cleavage flow-through. Precipitate the conjugated peptide by adding the solution dropwise into 40 mL of ice-cold diethyl ether.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a stream of nitrogen.

  • Purification: Dissolve the crude bioconjugate in water/acetonitrile and purify via Preparative RP-HPLC.

References

  • Kumar, A., et al. "Molecular Platform for Design and Synthesis of Targeted Dual-Modality Imaging Probes." Bioconjugate Chemistry, vol. 26, no. 3, 2015, pp. 549-558.[Link]

  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." International Journal of Molecular Sciences, vol. 24, no. 17, 2023.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pht-Lys-OH Peptide Couplings & Steric Hindrance

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the integration of Phthaloyl-protected lysine (Pht-Lys-OH) into complex peptide sequences.

Here, we bypass generic advice and dive directly into the mechanistic causality of steric hindrance, providing field-proven, self-validating protocols to rescue stalled syntheses.

The Mechanistic Root of the Problem: The "Steric Wall"

Why does Pht-Lys-OH cause such severe coupling failures? The Phthaloyl (Pht) protecting group is highly valued because it provides exhaustive protection of primary amines, completely blocking both hydrogen atoms to prevent unwanted branching and racemization[1]. However, this protection comes at a severe kinetic cost.

The rigid, planar, bicyclic structure of the phthalimide ring creates a massive steric shield around the activated carboxyl group (or the adjacent amine, depending on the sequence). This bulk restricts the conformational freedom necessary for the incoming nucleophile to reach the ideal Burgi-Dunitz trajectory for amide bond formation. Consequently, standard coupling reagents (like DIC or HBTU) lack the electrophilic potency to trap the transient collision complexes, leading to stalled aminolysis, deletion sequences, and collapsed peptide-resin matrices[2][3].

Diagnostic & Troubleshooting Workflow

When a Pht-Lys-OH coupling fails, the reaction must be escalated systematically. Relying on prolonged reaction times with weak reagents will only increase the risk of side reactions (like epimerization) without driving the reaction to completion.

Workflow S1 Initiate Pht-Lys-OH Coupling S2 Perform Kaiser Test S1->S2 S3 Proceed to Deprotection S2->S3 Clear (Negative) S4 Incomplete Coupling Detected S2->S4 Blue (Positive) S5 Switch Reagent: HBTU -> HATU/COMU S4->S5 Step 1 Fix S6 Increase Temperature: Microwave (50°C) S4->S6 Step 2 Fix (If Step 1 Fails) S5->S2 Re-test S6->S2 Re-test

Troubleshooting workflow for sterically hindered Pht-Lys-OH peptide coupling.

The Chemical Solution: Exploiting the 7-Aza Effect

To overcome the steric wall of the phthalimide ring, you must abandon standard OBt-based active esters (like those generated by HBTU or PyBOP) and transition to OAt-based (HATU, PyAOP) or Oxyma-based (COMU) reagents.

The Causality: Reagents like HATU generate a highly reactive OAt active ester. The critical difference lies in the pyridine nitrogen of the HOAt leaving group. This nitrogen provides anchimeric assistance (the 7-aza effect)—it acts as an intramolecular base, hydrogen-bonding with the incoming amine. This pre-organizes the transition state, artificially increasing the local effective concentration of the nucleophile and drastically lowering the activation energy required to bypass the phthaloyl bulk[4].

Mechanism N1 Pht-Lys-OH Carboxylic Acid N2 HATU + DIEA Activation N1->N2 Deprotonation N3 OAt Active Ester Formation N2->N3 Uronium Attack N4 Anchimeric Assistance (7-Aza Effect) N3->N4 H-Bond Pre-organization N5 Amide Bond Formed N4->N5 Overcomes Steric Bulk

Mechanistic pathway of HATU overcoming Pht-Lys-OH steric hindrance via the 7-aza effect.

Reagent Selection Matrix

The selection of your coupling reagent dictates the success of a hindered reaction. Use the following data to upgrade your synthetic strategy[2][5].

Table 1: Coupling Reagent Efficacy for Sterically Hindered Residues

Reagent FamilyReagentLeaving GroupRelative ReactivityRisk of GuanidinylationBest Use Case
Aminium/Uronium HBTUOBtModerateHigh (if excess used)Routine, unhindered sequence elongation.
Aminium/Uronium HATUOAtVery HighHighGold standard for severe steric hindrance and Pht-couplings.
Oxyma-Based COMUOxymaPureVery HighLowMicrowave SPPS; safer, non-explosive alternative to HATU.
Phosphonium PyAOPOAtVery HighNoneHighly hindered cyclizations; avoids N-terminal chain termination.

Self-Validating Protocol: High-Efficiency Pht-Lys-OH Coupling

This protocol utilizes HATU and thermal agitation to force the coupling of Pht-Lys-OH. It is designed as a self-validating system: at critical junctures, visual or chemical feedback will confirm if the chemistry is proceeding correctly.

Reagent Stoichiometry: Pht-Lys-OH (4.0 eq), HATU (3.9 eq), DIEA (8.0 eq). Note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent guanidinylation of the N-terminus[2].

Step 1: Matrix Expansion (Resin Swelling)

  • Action: Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes at room temperature.

  • Causality: Swelling expands the polystyrene matrix, exposing reactive amine sites that might otherwise be buried in collapsed, hydrophobic pockets caused by previous sequence additions[3].

Step 2: Active Ester Pre-Activation (Validation Step)

  • Action: In a separate vial, dissolve Pht-Lys-OH and HATU in minimal DMF. Add DIEA and vortex immediately. Wait exactly 1 to 2 minutes.

  • Validation Check: The solution must immediately transition from colorless to a distinct pale yellow . This visual cue guarantees the successful formation of the highly reactive OAt active ester[4]. If the solution remains clear, your DIEA may be degraded, or your HATU has hydrolyzed. Do not proceed until this color change is observed.

Step 3: Thermally-Driven Aminolysis

  • Action: Transfer the activated yellow solution to the resin. Heat the reaction to 50°C using a microwave peptide synthesizer (or a carefully calibrated heating block) for 30–45 minutes.

  • Causality: The 7-aza effect lowers the activation energy, but the physical bulk of the phthalimide ring still restricts molecular collision rates. Elevated thermal energy provides the necessary kinetic boost to drive the reaction to >99% completion[2].

Step 4: Chemical Verification

  • Action: Drain the reaction vessel and wash the resin vigorously with DMF (5 × 1 min). Perform a Kaiser (Ninhydrin) test on a few isolated beads.

  • Validation Check: A successful reaction yields colorless/yellow beads and solution. If the beads turn blue , unreacted primary amines remain. Do not deprotect. Immediately perform a double-coupling using COMU or PyAOP to trap the remaining unreacted sites[5].

Frequently Asked Questions (FAQs)

Q: I switched to HATU, but my Pht-Lys-OH coupling still failed. What is the next logical step? A: If potent electrophilic activation fails, the peptide-resin matrix has likely collapsed into a β -sheet-like secondary structure, compounding the steric hindrance with physical aggregation[3]. Switch your solvent system to a 1:1 mixture of DMF and NMP, or add chaotropic agents (like 0.1 M LiCl). Combine this with microwave heating to disrupt intermolecular hydrogen bonding.

Q: Can I use PyBOP instead of HATU for Pht-Lys-OH? A: While PyBOP is an excellent phosphonium reagent, it generates an OBt ester, which lacks the anchimeric assistance of the OAt ester generated by HATU. For severe steric bulk like the phthalimide ring, PyAOP (the OAt equivalent of PyBOP) or HATU is strongly preferred to achieve complete aminolysis.

Q: Why use the Phthaloyl (Pht) protecting group at all if it causes such severe synthesis bottlenecks? A: Pht provides exhaustive protection of primary amines, completely blocking both hydrogen atoms. This is critical when synthesizing complex architectures where even trace side-reactions (like branching, alkylation, or racemization) are unacceptable[1]. Furthermore, it is highly UV-active, aiding in precise HPLC monitoring, and can be orthogonally deprotected via hydrazinolysis without affecting acid- or base-labile groups.

References

  • PeptideChemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." [Link]

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[Link]

  • Organic Chemistry Portal. "Phthalimides." [Link]

Sources

Improving overall yield of Pht-lys-OH synthesized peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and researchers struggling with late-stage yield crashes during complex peptide assemblies.

When utilizing Phthaloyl (Pht) protection for lysine residues (e.g., Fmoc-Lys(Pht)-OH), the chemistry is a double-edged sword. The Pht group is exceptional at preventing racemization; because both hydrogens on the primary amine are substituted, the formation of oxazolone intermediates is completely suppressed[1]. However, the deprotection phase is notoriously harsh and is the primary bottleneck for overall yield. This guide deconstructs the causality behind your yield losses and provides field-validated, self-monitoring protocols to rescue your synthesis.

Part 1: Troubleshooting & FAQs

Q1: I am observing a severe drop in overall peptide yield after the global deprotection step. What is causing this? A1: The standard deprotection reagent for the phthaloyl group is hydrazine hydrate (NH₂NH₂·H₂O). Hydrazine is a remarkably strong nucleophile. If you are using standard historical protocols that call for a massive excess of hydrazine (e.g., 40 equivalents) or prolonged reaction times, the hydrazine will indiscriminately attack sensitive amide bonds within your peptide backbone. This side reaction cleaves the peptide and forms unwanted acid hydrazides, permanently destroying your yield[1]. Causality Check: Yield loss here is a kinetic problem. You must lower the equivalents of hydrazine to favor the highly reactive imide ring over the less reactive backbone amides.

Q2: LC-MS analysis of my crude product shows a dominant peak with a mass addition of +18 Da. What is this impurity? A2: A mass addition of +18 Da is the classic signature of unwanted basic hydrolysis of the phthalimide ring[1]. Under alkaline conditions (often inadvertently reached during basic coupling cycles or improper washing), the imide ring opens to form an N-(o-carboxybenzoyl) derivative of your peptide. Once the ring opens, it cannot be cleaved by standard hydrazinolysis, trapping your peptide in a +18 Da state. Causality Check: Ensure your synthesis environment avoids prolonged exposure to strong aqueous bases and monitor the pH of your resin washes.

Q3: My peptide sequence is highly sensitive to nucleophiles. Are there alternatives to hydrazine that preserve my yield? A3: Yes. If backbone cleavage is unavoidable with hydrazine, you must switch to a reductive cleavage method. A two-stage, one-flask method using Sodium borohydride (NaBH₄) in 2-propanol, followed by acetic acid, is highly efficient. This method reduces the imide and hydrolyzes the intermediate without the nucleophilic risks of hydrazine, resulting in no measurable loss of optical activity and preserving the peptide backbone[1].

Part 2: Strategic Reagent Selection Data

To optimize your yield, you must match your deprotection reagent to the specific vulnerabilities of your peptide sequence.

Deprotection ReagentPrimary MechanismRelative Yield ImpactPrimary Risk / Causality of Failure
Hydrazine Hydrate HydrazinolysisModerate to HighExcess nucleophile causes cleavage of sensitive amide bonds (acid hydrazides)[1].
NaBH₄ / Acetic Acid Reduction & HydrolysisVery HighIncomplete reduction if the lysine residue is highly sterically hindered.
Ethylenediamine AminolysisModerateOften requires microwave heating; risks thermal degradation of sensitive residues[1].
Methylamine AminolysisHighSlower reaction kinetics compared to hydrazine; requires longer monitoring[1].

Part 3: Mechanistic Workflows

Understanding the chemical pathways is critical to preventing side reactions. The diagrams below map the decision-making process and the chemical causality of Pht-Lys-OH deprotection.

Workflow Start Pht-Lys-OH Peptide Ready for Deprotection Check Are there sensitive amide bonds? Start->Check Hydrazine Hydrazine Hydrate (1.5 - 2.0 eq, 2-4h) Check->Hydrazine No NaBH4 NaBH4 / 2-Propanol followed by AcOH Check->NaBH4 Yes Hydrolysis Risk: +18 Da Hydrolysis Keep pH neutral/acidic Hydrazine->Hydrolysis Excess Base Success High Yield Deprotected Peptide Hydrazine->Success Optimized NaBH4->Success Mild Cleavage

Decision tree for selecting Pht-Lys-OH deprotection strategies to maximize yield.

Pathways Pht Phthalimide Ring (Pht-Lys) Base Alkaline Conditions (OH-) Pht->Base Unwanted Hydrazine Hydrazine Hydrate (NH2NH2) Pht->Hydrazine Desired Hydrolyzed N-(o-carboxybenzoyl) Derivative (+18 Da) Base->Hydrolyzed Unwanted Phthalhydrazide Phthalhydrazide Byproduct Hydrazine->Phthalhydrazide Precipitate FreeAmine Free Lysine Amine (Target Product) Hydrazine->FreeAmine Desired

Mechanistic pathways of Phthalimide ring hydrazinolysis versus unwanted basic hydrolysis.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in analytical checkpoints. Do not proceed to the next step blindly; use the self-validating markers described below to ensure the chemistry is performing as intended.

Protocol A: Optimized Hydrazine-Mediated Deprotection

Use this when the peptide backbone is robust and you need a rapid, standard cleavage.

  • Preparation: Dissolve the N-Phthaloyl-protected peptide in the reaction solvent (typically DMF or ethanol). Maintain a concentration of ~30 mL of solvent per 1 gram of peptide[1].

  • Controlled Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O) slowly at room temperature. Crucial: Do not exceed 1.5 to 2.0 equivalents[1].

    • Causality: Limiting the equivalents prevents the excess nucleophile from attacking the peptide backbone, directly preserving your overall yield.

  • Reaction Monitoring: Stir at room temperature for 2 to 4 hours.

    • Self-Validating Checkpoint: Monitor via HPLC. You should observe the disappearance of the starting material. Simultaneously, a white precipitate (phthalhydrazide) will begin to form[1]. If no precipitate forms, the hydrazinolysis has stalled.

  • Work-up & Isolation: Acidify the mixture carefully with dilute HCl.

    • Causality: Acidification protonates your newly freed lysine amine, keeping your target peptide soluble in the aqueous layer while forcing the phthalhydrazide byproduct to fully precipitate for easy removal via filtration[1].

  • Purification: Filter the byproduct, basify the aqueous layer, and extract the desired peptide into an organic solvent (e.g., DCM) before drying with MgSO₄.

Protocol B: Mild Reductive Deprotection (NaBH₄/AcOH)

Use this for highly sensitive sequences where hydrazine causes backbone cleavage.

  • Reduction Phase: Dissolve the Pht-protected peptide in a 2-propanol/water mixture. Add 3 to 5 equivalents of Sodium borohydride (NaBH₄).

    • Causality: NaBH₄ reduces the imide carbonyls to hydroxyls, breaking the aromatic stability of the protecting group without acting as a harsh nucleophile[1].

  • Monitoring: Stir at room temperature and monitor by TLC/HPLC until the starting material is entirely consumed.

  • Hydrolysis Phase: Carefully add glacial acetic acid dropwise to the reaction mixture.

    • Causality: The acidic environment hydrolyzes the reduced intermediate, cleanly releasing the free ϵ -amine of the lysine residue[1].

    • Self-Validating Checkpoint: Effervescence (hydrogen gas evolution) will occur as the acid quenches the unreacted NaBH₄. Once bubbling ceases, the hydrolysis is actively proceeding.

  • Isolation: Perform a standard aqueous work-up to remove inorganic borate salts, followed by preparative HPLC purification.

References

Sources

Validation & Comparative

Advanced NMR Characterization of Phthaloyl-Lysine (Pht-Lys-OH) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized amino acids. While carbamate-based protecting groups like Fmoc and Boc are the industry standard for solid-phase peptide synthesis[1], they often complicate Nuclear Magnetic Resonance (NMR) spectroscopy due to their conformational flexibility.

This guide objectively compares the NMR performance of Phthaloyl-protected lysine (Pht-Lys-OH) derivatives against traditional alternatives (e.g., Fmoc-Lys(Boc)-OH). By examining the mechanistic causality behind chemical shifts, solvent dynamics, and rotameric states, we will establish a self-validating framework for high-resolution structural characterization.

Mechanistic Causality: Why the Phthaloyl Group Excels in NMR Resolution

The phthaloyl (Pht) group is a highly robust amino-protecting moiety widely utilized in complex carbohydrate and peptide chemistry[2]. When evaluating protecting groups via NMR, the primary analytical hurdle is conformational exchange .

The Rotamer Problem in Carbamates

Protecting groups such as Fmoc and Boc contain a urethane (carbamate) linkage. The partial double-bond character of the carbamate C-N bond restricts free rotation, leading to the formation of cis and trans rotamers. On the NMR timescale at ambient temperature, this slow exchange manifests as broadened, overlapping, or artificially split resonances in both 1 H and 13 C spectra.

The Phthaloyl Advantage

The phthaloyl group forms a cyclic imide. Because the nitrogen atom is locked within a rigid five-membered ring flanked by two carbonyls, C-N bond rotation is sterically and electronically prohibited. Consequently, Pht-Lys-OH derivatives exist in a single, rigid conformational state. This causality directly translates to razor-sharp NMR resonances, allowing for precise integration and straightforward multiplet analysis[3]. Furthermore, the magnetic anisotropy generated by the planar aromatic imide ring creates a strong deshielding cone, shifting adjacent protons (such as the ϵ -CH 2​ in N- ϵ -Pht-Lys-OH) significantly downfield, moving them away from the crowded aliphatic region.

Mechanism cluster_pht Phthaloyl (Pht) cluster_carbamate Carbamate (Fmoc/Boc) P1 Imide Ring P2 No C-N Rotation P1->P2 P3 Sharp NMR Peaks P2->P3 C1 Urethane Linkage C2 Cis/Trans Rotamers C1->C2 C3 Broad/Split Peaks C2->C3

Mechanistic divergence in NMR spectral resolution between Pht and Fmoc/Boc groups.

Quantitative Spectral Comparison

To objectively compare these derivatives, we must look at their spectral fingerprints. The tables below summarize the comparative performance and expected chemical shifts of N- ϵ -Pht-Lys-OH versus Fmoc-Lys(Boc)-OH.

Table 1: NMR Performance Comparison
FeaturePht-Lys-OHFmoc-Lys(Boc)-OHCausality / Mechanism
Conformational States Single rigid stateMultiple rotamersImide ring prevents C-N bond rotation; carbamates allow partial rotation.
Spectral Resolution High (Sharp peaks)Moderate to LowLack of rotameric exchange on the NMR timescale sharpens resonances.
Chemical Shift Dispersion High (Anisotropic)ModerateThe aromatic imide ring creates a strong magnetic deshielding cone.
Signal Overlap MinimalHighBulky Fmoc aromatics and Boc methyls overlap with lysine side chains.
Table 2: Typical 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton EnvironmentN- ϵ -Pht-Lys-OH ( δ ppm)Fmoc-Lys(Boc)-OH ( δ ppm)Shift Origin
ϵ -CH 2​ 3.50 - 3.65 (t)2.80 - 2.95 (q)Phthalimide ring strongly deshields the adjacent ϵ -CH 2​ compared to Boc.
Aromatic (Protecting) 7.80 - 7.90 (m, 4H)7.30 - 7.90 (m, 8H)Pht presents a distinct, tight multiplet; Fmoc spans a wider, complex range.
Labile (COOH) ~12.0 (br s)~12.0 (br s)Labile protons are highly dependent on solvent hydrogen-bonding[4].

Solvent Dynamics: DMSO- d6​ vs. CDCl 3​

The choice of deuterated solvent fundamentally alters the spectral output of amino acid derivatives. While CDCl 3​ is standard for non-polar organics, Pht-Lys-OH and Fmoc-Lys(Boc)-OH often exhibit poor solubility in chloroform due to their zwitterionic or highly polar nature.

Transferring the analyte to DMSO- d6​ resolves solubility issues but introduces profound solvent effects. DMSO is a strong hydrogen-bond acceptor. According to comprehensive solvent effect models, labile protons (such as carboxylic acids or unprotected amines) will experience massive downfield shifts (up to +4.6 ppm) in DMSO compared to CDCl 3​ [4]. Furthermore, DMSO disrupts intermolecular hydrogen bonding between solute molecules, which actively prevents sample aggregation and yields sharper aliphatic signals.

Self-Validating Experimental Protocol for High-Resolution NMR

To guarantee trustworthiness in your structural assignment, you must employ a self-validating workflow. This protocol uses internal feedback loops to ensure that any observed line broadening is a true chemical phenomenon (e.g., aggregation) rather than an instrumental artifact.

Step 1: Sample Preparation & Internal Calibration
  • Weigh exactly 15.0 mg of the Pht-Lys-OH derivative.

  • Dissolve in 600 µL of high-purity DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Transfer to a 5 mm precision NMR tube. Causality: TMS acts as an internal zero-point reference. Utilizing DMSO- d6​ ensures complete solvation of the polar lysine backbone, preventing aggregation-induced line broadening[4].

Step 2: 1D 1 H NMR Prescan and Shimming (The Validation Loop)
  • Insert the sample into the spectrometer (e.g., 400 MHz or higher) and allow 5 minutes for thermal equilibration at 298 K.

  • Lock on the DMSO- d6​ deuterium signal and perform automated gradient shimming.

  • Acquire a single-scan 1 H spectrum.

  • Self-Validation Check : Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Pass: FWHM < 1.0 Hz. Proceed to Step 3.

    • Fail: FWHM > 1.0 Hz. Re-shim the magnet. Poor magnetic field homogeneity will artificially broaden signals, mimicking rotameric exchange and invalidating the comparison.

Step 3: High-Resolution Acquisition
  • 1D 1 H NMR : Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Ensure the receiver gain (RG) is optimized to prevent signal clipping.

  • 1D 13 C NMR : Acquire 512–1024 scans with proton decoupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Acquire to map direct C-H correlations. Causality: The HSQC definitively proves the absence of rotamers in Pht-Lys-OH. A single, distinct cross-peak for the α -CH and ϵ -CH 2​ confirms conformational rigidity, whereas Fmoc/Boc derivatives would display secondary minor cross-peaks corresponding to cis rotamers[1].

Workflow N1 1. Sample Prep Add TMS in DMSO-d6 N2 2. Shimming Validate TMS FWHM < 1.0 Hz N1->N2 N3 3. 1D Acquisition 1H & 13C NMR N2->N3 N4 4. 2D Correlation HSQC / HMBC N3->N4 N5 5. Rotamer Analysis Confirm Structural Rigidity N4->N5

Self-validating NMR workflow for characterizing Pht-Lys-OH derivatives.

Conclusion

When compared to traditional carbamate-protected amino acids, Pht-Lys-OH derivatives offer superior NMR spectral characteristics. The rigidity of the phthalimide ring eliminates rotameric exchange, resulting in sharp, easily interpretable resonances. By utilizing DMSO- d6​ to manage solubility and employing a self-validating shimming protocol, researchers can achieve unambiguous structural characterization critical for downstream drug development and peptide synthesis.

References

1.[2] Title: 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry Source: PubMed (National Institutes of Health) URL: [Link]

2.[3] Title: Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis Source: Current Organic Synthesis (Bentham Science) URL: [Link]

4.[4] Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

Sources

A Researcher's Guide to Spectroscopic Validation of Phthaloyl-Lysine Deprotection

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in peptide synthesis and drug development, the rigorous protection and selective deprotection of amino acid side chains are paramount to achieving the desired final product. The phthaloyl (Pht) group is a robust protecting group for the ε-amino group of lysine (Lys), prized for its stability. However, its removal requires specific, often harsh, conditions that necessitate meticulous validation to ensure complete deprotection without compromising the integrity of the molecule.

This guide provides a comparative analysis of common deprotection strategies for Phthaloyl-lysine (Pht-lys-OH) and details two accessible spectroscopic methods—UV-Vis and Fluorescence Spectroscopy—for the quantitative validation of deprotection efficiency. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

Part 1: Deprotection Strategies for the Phthaloyl Group

The removal of the Pht group is typically achieved through nucleophilic attack on the imide carbonyls, leading to ring-opening and release of the free amine. The choice of reagent is critical and depends on the sensitivity of the substrate to harsh conditions and the desired reaction time.

Common Deprotection Reagents:

  • Hydrazine Hydrate (NH₂NH₂·H₂O): This is the classical and most rapid method for Pht cleavage.[1] The reaction proceeds via nucleophilic attack, followed by an intramolecular cyclization to form a stable phthalhydrazide byproduct, liberating the amine.[2] While efficient, hydrazine is highly toxic and can lead to side reactions if other sensitive functional groups are present.[1][3]

  • Sodium Borohydride (NaBH₄) followed by Acid: This two-stage, one-flask method offers a milder, near-neutral alternative to hydrazinolysis, which is particularly beneficial for sensitive substrates or in peptide synthesis to avoid racemization.[4] The process involves the reduction of the phthalimide to an o-hydroxymethyl benzamide intermediate, which then lactonizes in the presence of acid to release the free amine and phthalide.[4][5]

  • Primary Amines (e.g., Ethylenediamine, Ethanolamine): These reagents function similarly to hydrazine, involving a nucleophilic attack to open the phthalimide ring.[1] They are often considered a less harsh alternative to hydrazine.[6] Microwave irradiation has been explored to accelerate these reactions.

Comparative Overview of Deprotection Methods
Deprotection MethodReagent(s)Typical ConditionsKey AdvantagesPotential Drawbacks
Hydrazinolysis Hydrazine hydrateMethanol or DMF, Room Temp, 1-4 hoursRapid and generally high-yielding[1][7]Highly toxic reagent; potential for side reactions with other functional groups[1][3]
Reductive Deprotection NaBH₄, then Acetic Acid2-Propanol/Water, Room Temp (24h), then 80°C (2h)Very mild conditions, avoids racemization of chiral centers[4]Long reaction times (~26 hours)[1]
Amine-Mediated EthylenediamineEtOH/THF or MeCN, Microwave heating (100°C, 1-2h)Avoids highly toxic hydrazine[8]May require elevated temperatures or microwave assistance for efficient reaction[8]

Part 2: Spectroscopic Validation Protocols

Once the deprotection reaction is complete, its efficiency must be quantified. Spectroscopic methods offer rapid, sensitive, and often non-destructive ways to measure the disappearance of the starting material or the appearance of the product.

Method 1: UV-Vis Spectroscopy

This direct method leverages the unique UV absorbance of the phthalimide group. The progress of the deprotection is monitored by the decrease in absorbance at the characteristic wavelength of the phthalimide moiety.

Causality Behind the Method: The phthalimide functional group possesses a distinct chromophore that absorbs UV light, with characteristic peaks in the 220 nm and 280-300 nm regions.[9] The product, deprotected lysine, has negligible absorbance in the upper UV range (~240-300 nm).[10] This difference allows for the direct application of the Beer-Lambert law to quantify the concentration of the remaining Pht-lys-OH.

Workflow for UV-Vis Validation

cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis P1 Prepare Pht-lys-OH Standard Curve P2 Identify λmax (e.g., ~290-300 nm) P1->P2 A1 Measure Absorbance at λmax P2->A1 Use λmax R1 Initiate Deprotection Reaction R2 Withdraw Aliquots (t=0, t=1h, t=2h...) R1->R2 R3 Quench & Dilute Aliquots R2->R3 R3->A1 A2 Calculate [Pht-lys-OH] from Standard Curve A1->A2 A3 Calculate Deprotection Efficiency (%) A2->A3 cluster_prep Preparation cluster_reaction Reaction & Derivatization cluster_analysis Analysis P1 Prepare Lys-OH Standard Curve A3 Calculate [Lys-OH] from Standard Curve P1->A3 Use for Quantification R1 Initiate Deprotection Reaction R2 Withdraw Aliquots (t=0, t=1h, t=2h...) R1->R2 R3 Add Fluorogenic Reagent (e.g., OPA) to Aliquots R2->R3 A1 Incubate Briefly R3->A1 A2 Measure Fluorescence (Ex/Em) A1->A2 A2->A3 A4 Calculate Deprotection Efficiency (%) A3->A4

Caption: Workflow for Fluorescence Spectroscopic Validation.

Experimental Protocol: OPA-Based Fluorescence Assay

  • Preparation of Reagents and Standard Curve:

    • OPA Reagent: Prepare a solution of o-phthalaldehyde (OPA) in a borate buffer (pH 9.5-10.5) containing a thiol like 2-mercaptoethanol. This reagent should be freshly prepared and protected from light. [11] * Standard Curve: Prepare a stock solution of deprotected Lysine-OH of known concentration in the reaction solvent. Create a series of dilutions and react each with the OPA reagent according to the steps below to generate a standard curve of Fluorescence Intensity vs. Concentration.

  • Deprotection Reaction & Sampling:

    • Start the deprotection reaction.

    • At various time points (including t=0), withdraw a small aliquot of the reaction mixture.

    • Immediately dilute the aliquot into the OPA reagent solution.

  • Measurement and Calculation:

    • Allow the derivatization reaction to proceed for a consistent time (typically 1-2 minutes at room temperature). [11] * Using a fluorometer or fluorescence plate reader, measure the fluorescence intensity at the appropriate wavelengths (e.g., Excitation: ~340 nm, Emission: ~455 nm). [11] * Use the standard curve to determine the concentration of liberated Lys-OH in each sample.

    • Calculate the deprotection efficiency: Efficiency (%) = ([Lys-OH]t / [Pht-lys-OH]initial) * 100

Part 3: Method Selection and Final Considerations

The choice between UV-Vis and fluorescence spectroscopy depends on the specific requirements of the experiment.

Comparison of Validation Methodologies
FeatureUV-Vis SpectroscopyFluorescence Spectroscopy
Principle Measures disappearance of Pht groupMeasures appearance of primary amine
Sensitivity Moderate (micromolar range)High (nanomolar to micromolar range) [12]
Selectivity High for the Pht chromophoreHigh for primary amines
Throughput Moderate; can be automated with plate readersHigh; well-suited for 96/384-well plates
Key Advantage Direct, simple, no additional reagents neededExtremely sensitive, ideal for low-concentration samples
Considerations Requires chromophore-free solvent; potential interference from byproductsIndirect method; requires derivatization step and careful control of reaction time/pH [11]
Decision-Making Framework

leaf leaf Start Need to Validate Deprotection? Conc Sample Concentration > 10 µM? Start->Conc Thru High-Throughput Screening? Conc->Thru Yes Direct Is a Direct Measurement Preferred? Conc->Direct No UV Use UV-Vis Spectroscopy Thru->UV No Fluor Use Fluorescence Spectroscopy Thru->Fluor Yes Direct->UV Yes Direct->Fluor No

Caption: Decision tree for selecting a validation method.

By carefully selecting a deprotection strategy and validating its efficiency with a robust spectroscopic method, researchers can ensure the integrity of their synthetic pathway, leading to higher purity products and more reliable downstream applications.

References

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Štefane, B., & Požgan, F. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 143. [Link]

  • Master Organic Chemistry. (2018). The Gabriel Synthesis. [Link]

  • ProFoldin. Primary Amine Assay. [Link]

  • Reddit r/OrganicChemistry. (2025). Can someone explain this?[Link]

  • ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. [Link]

  • PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]

  • PubMed. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. [Link]

  • Reddit r/Chempros. (2023). Deprotection conditions for pthalimide protected oxyamine?[Link]

  • Indian Journal of Chemistry. (Year N/A). Note Protection of amino group as N-phthaly\ derivative using microwave irradiation. [Link]

  • Interchim. (2009). OPA, amine detection reagent. [Link]

  • CEM. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • ResearchGate. (Year N/A). Variation of yield in the phthaloyl deprotection step as a function of reagent, solvent, and reaction time. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. (2020). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. [Link]

  • Rhodium.ws. NaBH4 Phtalimide Deprotection of Amines. [Link]

  • Organic Chemistry Portal. (1984). An exceptionally mild deprotection of phthalimides. [Link]

  • Agilent. (2022). Characterization of Protein Thermal Stability Using UV-Vis Spectroscopy. [Link]

  • MDPI. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Lysine. [Link]

Sources

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